molecular formula C20H30N2OS2 B2843164 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034382-90-4

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2843164
CAS No.: 2034382-90-4
M. Wt: 378.59
InChI Key: JXLYGYCBDNFZIA-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that features a phenylthio group, a tetrahydrothiopyran ring, and a piperidine ring

Scientific Research Applications

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

    Introduction of the Tetrahydrothiopyran Ring: This step involves the reaction of the piperidine derivative with a thiopyran precursor under controlled conditions.

    Attachment of the Phenylthio Group: This is usually done via a nucleophilic substitution reaction where a phenylthio group is introduced to the intermediate compound.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the amide group or other functional groups.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The phenylthio group and the piperidine ring are likely involved in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanamine, 1-(tetrahydro-2H-thiopyran-4-yl): Shares the piperidine and tetrahydrothiopyran rings but lacks the phenylthio group and the propanamide moiety.

    N-(4-piperidinylmethyl)-3-phenylpropanamide: Similar structure but without the tetrahydrothiopyran ring.

Uniqueness

3-(phenylthio)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the phenylthio group, tetrahydrothiopyran ring, and piperidine ring in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS2/c23-20(10-15-25-19-4-2-1-3-5-19)21-16-17-6-11-22(12-7-17)18-8-13-24-14-9-18/h1-5,17-18H,6-16H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLYGYCBDNFZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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